3-Carbamoyl-2-methylbenzoic acid
Description
3-Carbamoyl-2-methylbenzoic acid is a benzoic acid derivative characterized by a carbamoyl (-CONH₂) group at the third position and a methyl (-CH₃) group at the second position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced hydrogen-bonding capacity and moderate lipophilicity, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research.
Properties
IUPAC Name |
3-carbamoyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUCGQRDDFTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-2-methylbenzoic acid typically involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 3-aminobenzoic acid.
Carbamoylation: Finally, the amino group is converted to a carbamoyl group using phosgene or urea under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in substituted benzoic acids and derivatives.
Scientific Research Applications
Chemistry: 3-Carbamoyl-2-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its derivatives are explored for their therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 3-carbamoyl-2-methylbenzoic acid with analogous benzoic acid derivatives, focusing on structural variations, biological activity, and synthetic utility.
Substituent Position and Functional Group Analysis
Key Observations :
- Substituent Position : Shifting the carbamoyl group from position 3 (as in this compound) to position 2 (e.g., 2-carbamoyl derivatives) alters hydrogen-bonding interactions and steric effects, impacting receptor binding .
- Methyl vs. Ester Groups : The methyl group in this compound enhances lipophilicity compared to ester-containing analogs like methyl 2-[3-(methylcarbamoyl)phenyl]benzoate, which may improve membrane permeability .
- Biological Activity: Carbamoyl-containing analogs exhibit diverse applications. For example, 2-(3-carbamoylphenoxy)acetic acid inhibits aldose reductase (IC₅₀ ~0.8 μM), a therapeutic target for diabetic complications, whereas BMP-2 stimulators like 2-((3-carbamoylphenyl)carbamoyl)benzoic acid promote bone regeneration .
Pharmacological and Industrial Relevance
- Drug Development : this compound’s methyl group may reduce metabolic degradation compared to ester-containing analogs, making it a stable scaffold for lead optimization .
- Agrochemicals : Derivatives like 2-{[3-(ethoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}benzoic acid (CAS 299419-80-0) are patented for herbicide applications, highlighting the versatility of carbamoyl-benzoic acid hybrids .
Biological Activity
3-Carbamoyl-2-methylbenzoic acid, also known as 3-(aminocarbonyl)-2-methylbenzoic acid, is an organic compound with the molecular formula CHNO. This compound features a carbamoyl group (-CONH) attached to the third position of a methylbenzoic acid structure. It is primarily studied for its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Weight : 175.18 g/mol
- Solubility : Soluble in organic solvents
- Structure : Contains a benzene ring substituted with a carbamoyl group and a methyl group.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the carbamoyl group allows it to form hydrogen bonds with enzymes and receptors, potentially influencing their activity. This interaction may lead to inhibition or activation of certain enzymes, thereby affecting various metabolic pathways.
Enzymatic Interactions
Research indicates that this compound can serve as both a substrate and an inhibitor in enzymatic reactions. It has been shown to interact with enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic applications.
Case Studies
-
Insecticidal Activity :
A study evaluated the larvicidal activity of various compounds against Aedes aegypti, the primary vector for several viral diseases. Although this compound was not the primary focus, its structural analogs demonstrated significant insecticidal properties, indicating potential applications in pest control . -
Pharmacological Studies :
In pharmacological evaluations, derivatives of this compound have been explored for their therapeutic effects. These studies suggest that modifications to the compound can enhance its biological activity, leading to improved efficacy in treating various conditions.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Methoxy-2-methylbenzoic acid | Methoxy group substitution | Moderate activity |
| 2-Methylbenzoic acid | No carbamoyl group | Lower reactivity |
| 3-Acetoxy-2-methylbenzoic acid | Acetoxy group substitution | Varies based on substitution |
Synthesis and Applications
The synthesis of this compound typically involves nitration followed by reduction and carbamoylation processes. Its applications extend beyond biological research into areas such as:
- Pharmaceuticals : Used as an intermediate in drug synthesis.
- Agrochemicals : Explored for potential insecticide properties.
- Dyes and Pigments : Employed in industrial production due to its chemical reactivity.
Toxicity and Safety Profile
Preliminary studies indicate that derivatives of this compound exhibit low toxicity towards human cells at therapeutic concentrations. For instance, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . Further research is needed to fully assess the safety profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
